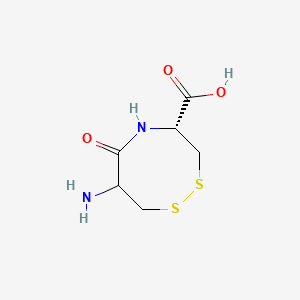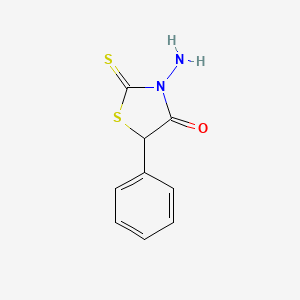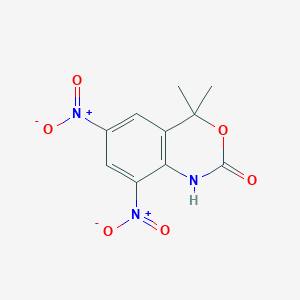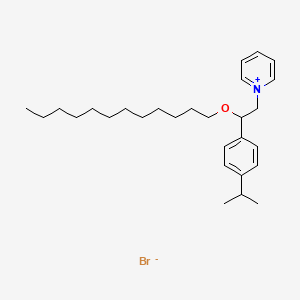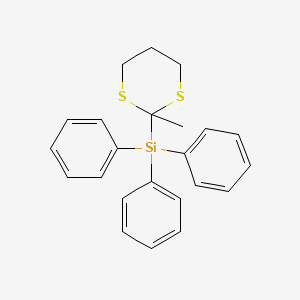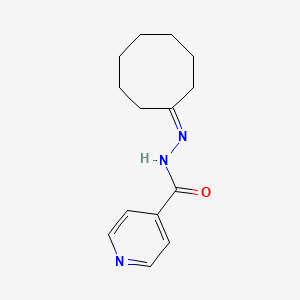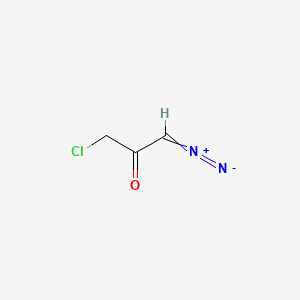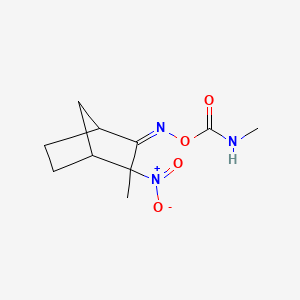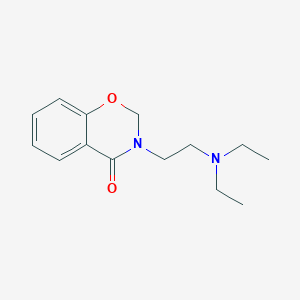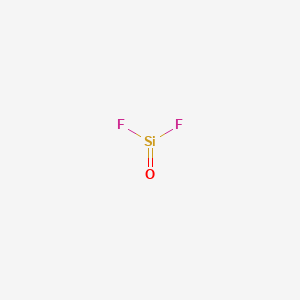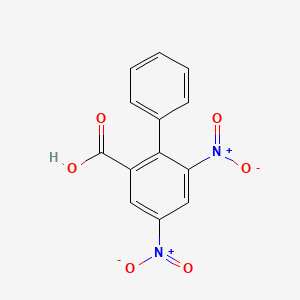
4,6-Dinitrobiphenyl-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dinitrobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H8N2O6 It is a derivative of biphenyl, featuring two nitro groups at the 4 and 6 positions and a carboxylic acid group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitrobiphenyl-2-carboxylic acid typically involves nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of biphenyl-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process.
化学反応の分析
Types of Reactions: 4,6-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.
Major Products:
Reduction: 4,6-Diaminobiphenyl-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学的研究の応用
4,6-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dinitrobiphenyl-2-carboxylic acid involves its interaction with molecular targets through its functional groups The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules
類似化合物との比較
- 4,4’-Dinitrobiphenyl-2-carboxylic acid
- 2’,4-Dinitrobiphenyl-2-carboxylic acid
- 6,6’-Dinitro-2,2’-biphenyldicarboxylic acid
Comparison: 4,6-Dinitrobiphenyl-2-carboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which can influence its reactivity and interactions compared to its isomers. For example, the 4,4’-dinitro isomer may exhibit different substitution patterns and reactivity due to the symmetrical placement of the nitro groups.
特性
CAS番号 |
6638-63-7 |
|---|---|
分子式 |
C13H8N2O6 |
分子量 |
288.21 g/mol |
IUPAC名 |
3,5-dinitro-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)10-6-9(14(18)19)7-11(15(20)21)12(10)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
InChIキー |
SQEFLQABIQQJLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


